Nicotine benzoate

Catalog No.
S12763559
CAS No.
88660-53-1
M.F
C17H20N2O2
M. Wt
284.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotine benzoate

CAS Number

88660-53-1

Product Name

Nicotine benzoate

IUPAC Name

benzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C10H14N2.C7H6O2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-7(9)6-4-2-1-3-5-6/h2,4,6,8,10H,3,5,7H2,1H3;1-5H,(H,8,9)/t10-;/m0./s1

InChI Key

VAUQRLHPXWYZRZ-PPHPATTJSA-N

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C=C1)C(=O)O

Nicotine benzoate is a chemical compound formed from the reaction of nicotine, a potent alkaloid found in tobacco, and benzoic acid, an aromatic carboxylic acid. This compound appears as a white crystalline solid and is categorized as a nicotine salt. Nicotine benzoate is particularly notable for its application in vaping products, where it serves to enhance the palatability of nicotine by masking its inherent bitterness. The formation of nicotine benzoate involves the protonation of the nitrogen atom in the nicotine molecule by benzoic acid, resulting in an organic salt that exhibits similar pharmacological effects to freebase nicotine but with a smoother inhalation experience .

The synthesis of nicotine benzoate can be represented by the following chemical reaction:

Nicotine+Benzoic AcidNicotine Benzoate+H2O\text{Nicotine}+\text{Benzoic Acid}\rightarrow \text{Nicotine Benzoate}+\text{H}_2\text{O}

In this reaction, the nitrogen atom in nicotine is protonated by the carboxyl group of benzoic acid, forming a stable salt. This reaction typically occurs under mild conditions (20-30°C) and can be facilitated by stirring for several hours .

Nicotine benzoate retains the biological activity associated with nicotine, primarily acting as a stimulant on the central nervous system. It binds to nicotinic acetylcholine receptors, leading to the release of neurotransmitters such as dopamine, which is responsible for the addictive properties of nicotine . Studies have shown that nicotine salts, including nicotine benzoate, can provide a quicker and more efficient delivery of nicotine into the bloodstream compared to traditional freebase forms. This property makes it particularly appealing for use in electronic cigarettes and vaping products .

The synthesis of nicotine benzoate can be achieved through several methods:

  • Direct Reaction: Mixing nicotine with benzoic acid under controlled temperature and stirring conditions.
  • Solvent-Assisted Methods: Utilizing solvents to enhance reaction efficiency and yield.
  • Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate the reaction process.

The choice of method can influence the purity and yield of nicotine benzoate produced .

Nicotine benzoate is predominantly used in:

  • Vaping Products: It is incorporated into e-liquids to improve flavor and reduce throat irritation associated with higher concentrations of freebase nicotine.
  • Nicotine Replacement Therapies: Its smoother inhalation properties make it suitable for individuals seeking alternatives to traditional smoking.
  • Research: It serves as a model compound in studies investigating the pharmacological effects of nicotine salts compared to freebase forms.

Nicotine benzoate belongs to a broader class of nicotine salts. Here are some similar compounds along with their unique characteristics:

CompoundAcid UsedCharacteristics
Nicotine Lactic AcidLactic AcidKnown for its smoother throat hit; potential for higher toxicity due to metal transfer .
Nicotine Salicylic AcidSalicylic AcidOffers anti-inflammatory properties but may also carry risks associated with salicylates .
Nicotine PyruvatePyruvic AcidLess commonly used; focuses on metabolic pathways rather than direct inhalation effects .

Uniqueness of Nicotine Benzoate

What sets nicotine benzoate apart from other similar compounds is its ability to effectively mask the bitterness of freebase nicotine while providing a rapid delivery system that mimics traditional smoking experiences. This makes it particularly attractive for new users transitioning from smoking to vaping, as well as those seeking less irritating alternatives .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.152477885 g/mol

Monoisotopic Mass

284.152477885 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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